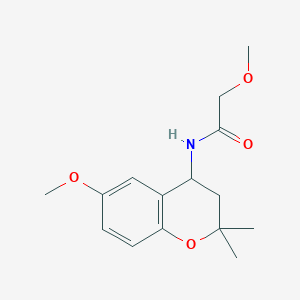
BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2-CARBONITRILE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2-CARBONITRILE is a heterocyclic compound that features a triazine ring substituted with piperidine groups and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2-CARBONITRILE typically involves the reaction of cyanuric chloride with piperidine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by piperidine groups. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to improve the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The piperidine groups can be oxidized to form N-oxides.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The piperidine groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for the oxidation of piperidine groups.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used to reduce the nitrile group.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the piperidine groups under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperidine groups.
Reduction: Primary amines from the reduction of the nitrile group.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
科学的研究の応用
BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2-CARBONITRILE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is being investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2-CARBONITRILE depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The triazine ring and piperidine groups can interact with various biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
類似化合物との比較
Similar Compounds
1,3,5-Triazine-2,4,6-triamine:
2,4,6-Tris(piperidin-1-yl)-1,3,5-triazine: This compound is similar but has piperidine groups at all three positions on the triazine ring.
Uniqueness
BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2-CARBONITRILE is unique due to the presence of both piperidine groups and a nitrile group on the triazine ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
4,6-di(piperidin-1-yl)-1,3,5-triazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6/c15-11-12-16-13(19-7-3-1-4-8-19)18-14(17-12)20-9-5-2-6-10-20/h1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNBMUODQPJMDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)C#N)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-[(2-fluorobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5316755.png)

![3-[1-({6-[(diethylamino)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}carbonyl)piperidin-3-yl]propan-1-ol](/img/structure/B5316771.png)

![2-{3-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5316778.png)
![4-(aminosulfonyl)-N-[(2-azocan-1-ylpyridin-3-yl)methyl]butanamide](/img/structure/B5316793.png)
![2-(4-fluorophenoxy)-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]acetamide dihydrochloride](/img/structure/B5316795.png)
![2-methyl-N-{4-[(propan-2-yl)sulfamoyl]phenyl}cyclopropane-1-carboxamide](/img/structure/B5316805.png)
![N-{3-[(2-methylbutanoyl)amino]phenyl}thiophene-2-carboxamide](/img/structure/B5316806.png)
![N-benzyl-N'-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]sulfamide](/img/structure/B5316809.png)

![N-(3-chlorophenyl)-5-[(dimethylamino)sulfonyl]-1-indolinecarboxamide](/img/structure/B5316827.png)
![4-[4-(allyloxy)phenyl]-3-buten-2-one oxime](/img/structure/B5316828.png)
![2-(4-chlorophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B5316841.png)
